N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
Description
N-[2-(2,1,3-Benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a synthetic small molecule featuring a benzoxadiazole core conjugated to a 4-phenylpiperazine carboxamide via a glycinamide linker. The piperazine ring enhances solubility and modulates pharmacokinetics, while the phenyl group may influence lipophilicity and target binding. This compound is structurally analogous to several pharmacologically active agents, particularly those targeting neurological or infectious diseases, though its specific biological activity remains underexplored in the provided evidence.
Properties
Molecular Formula |
C19H20N6O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20N6O3/c26-17(21-15-7-4-8-16-18(15)23-28-22-16)13-20-19(27)25-11-9-24(10-12-25)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,20,27)(H,21,26) |
InChI Key |
LUTMJHKYFQDKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization to form the benzoxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and benzoxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for its potential as a diagnostic tool in medical imaging.
Industry: Utilized in the development of new materials with specific fluorescence properties.
Mechanism of Action
The mechanism of action of N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to bind to proteins and enzymes, altering their activity. This compound can also act as an inhibitor of certain enzymes, disrupting cellular pathways and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
2.1.1. Benzimidazole Derivatives () The compound N-{2-[(1H-Benzimidazol-2-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide (ID: Y044-5493) replaces the benzoxadiazole with a benzimidazole ring.
2.1.2. Quinazolinone-Piperazine Hybrids () Compounds like N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) feature a quinazolinone core instead of benzoxadiazole.
- Key Differences: Core Structure: Quinazolinones are bicyclic systems with a ketone group, enabling π-π stacking and hydrogen bonding. Synthetic Feasibility: Yields for quinazolinone derivatives (45–57%) are comparable to typical benzoxadiazole syntheses, though melting points (~193–199°C for A5) suggest higher crystallinity than benzoxadiazole analogues .
2.1.3. Benzo[b][1,4]oxazin-3(4H)-one Analogues () Compounds such as 4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (54) incorporate a fluorinated benzooxazine core.
- NMR Data: The benzoxadiazole compound’s ^1H-NMR would lack the characteristic J = 51.8 Hz doublet (for CHF in Compound 54), serving as a diagnostic marker for structural differentiation .
Pharmacophore and Functional Group Variations
2.2.1. Piperazine-Linked Thiadiazoles () The thiadiazole derivative 1,2,3-Thiadiazole-4-carboxamide,N-(3-chloro-4-fluorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]- replaces benzoxadiazole with a thiadiazole ring.
- Molecular Weight: At 382.84 g/mol, this compound is heavier, which may impact bioavailability .
2.2.2. Chlorophenyl-Substituted Piperazines () Derivatives like N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide introduce azetidinone and nitro groups.
- Key Differences: Rigidity: The azetidinone ring imposes conformational constraints absent in the flexible glycinamide linker of the target compound. Electrophilicity: The nitro group may confer reactivity distinct from the benzoxadiazole’s neutral heterocycle .
Biological Activity
N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer therapies. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H26N4O3
- Molecular Weight : 394.47 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : It appears to interact with key signaling pathways involved in cancer progression, including the STAT3 pathway, which is often upregulated in tumors .
- Molecular Docking Studies : Computational studies suggest that it binds effectively to DNA topoisomerase II and other cellular targets, potentially enhancing its anticancer efficacy .
Anticancer Efficacy
A series of studies have evaluated the anticancer activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 20 | Inhibits cell cycle at G2/M phase |
| HeLa (Cervical Cancer) | 10 | Disrupts DNA synthesis |
These findings indicate that this compound has a potent inhibitory effect on tumor growth across multiple cancer types.
Case Studies
- Study on MCF7 Cells : In a controlled experiment, MCF7 cells treated with the compound showed a significant reduction in viability after 48 hours compared to untreated controls. The study highlighted a decrease in mitochondrial membrane potential as a precursor to apoptosis .
- Combination Therapy with Doxorubicin : A recent study explored the synergistic effects of this compound when combined with doxorubicin. Results indicated that the combination resulted in enhanced cytotoxicity against MCF7 cells compared to either agent alone, suggesting a potential for combination therapy in clinical settings .
Safety and Toxicity Profile
Preliminary toxicity assessments have been conducted to evaluate the safety profile of this compound:
| Model Organism | Observed Toxicity | Reference |
|---|---|---|
| Zebrafish embryos | No significant toxicity at 10 µM | |
| Mouse models | Mild toxicity at high doses (>50 mg/kg) |
These findings suggest that while the compound shows promising anticancer activity, further studies are necessary to fully assess its safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
